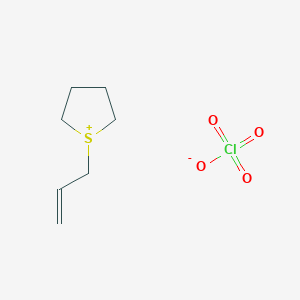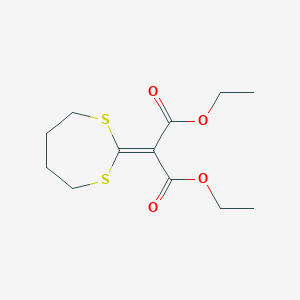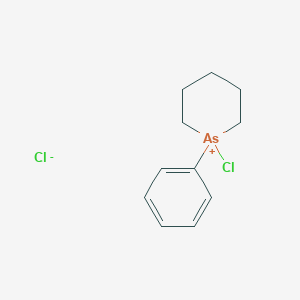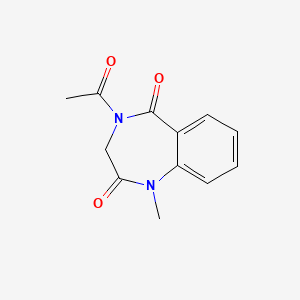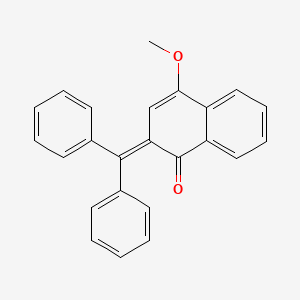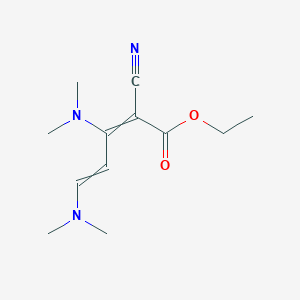
Ethyl 2-cyano-3,5-bis(dimethylamino)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3,5-bis(dimethylamino)penta-2,4-dienoate typically involves the reaction of ethyl cyanoacetate with dimethylamine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic addition and elimination reactions, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3,5-bis(dimethylamino)penta-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 2-cyano-3,5-bis(dimethylamino)penta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-3,5-bis(dimethylamino)penta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-5-(dimethylamino)penta-2,4-dienoate
- Bis(2-(dimethylamino)ethyl) ether
- Ethyl 2-methylpenta-3,4-dienoate
Uniqueness
Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
62322-01-4 |
|---|---|
Molecular Formula |
C12H19N3O2 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
ethyl 2-cyano-3,5-bis(dimethylamino)penta-2,4-dienoate |
InChI |
InChI=1S/C12H19N3O2/c1-6-17-12(16)10(9-13)11(15(4)5)7-8-14(2)3/h7-8H,6H2,1-5H3 |
InChI Key |
KKCDANNWONHQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C=CN(C)C)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14535638.png)
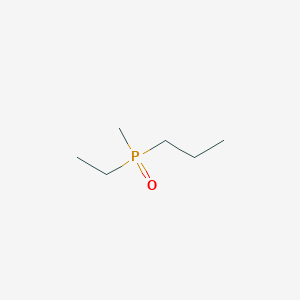
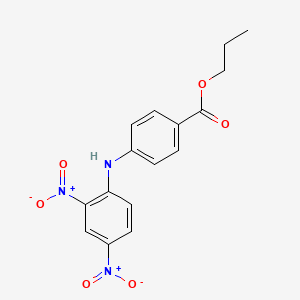
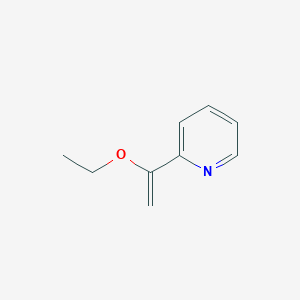
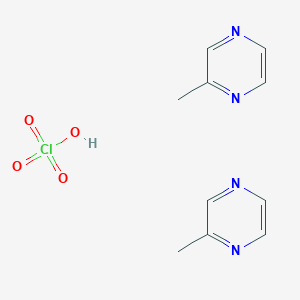
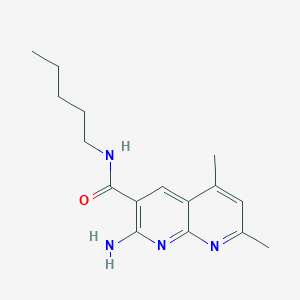
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
